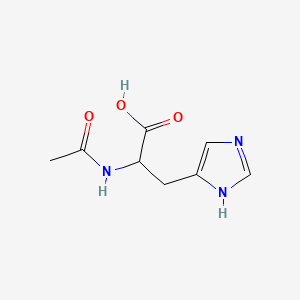
CalciOrange, AM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CalciOrange, AM is a cell-permeant fluorescent calcium indicator dye. It is widely used in scientific research to measure intracellular calcium levels. The dye exhibits an increase in fluorescence emission intensity upon binding to calcium ions (Ca²⁺), making it a valuable tool for studying calcium signaling in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CalciOrange, AM is synthesized through a series of chemical reactions involving the esterification of a fluorescent dye with an acetoxymethyl (AM) ester group. The AM ester group allows the dye to permeate cell membranes. Once inside the cell, intracellular esterases cleave the AM ester group, converting the dye into its fluorescent form .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product to ensure high purity and consistency. The dye is typically supplied in a lyophilized form and must be reconstituted in an appropriate solvent before use .
Analyse Des Réactions Chimiques
Types of Reactions
CalciOrange, AM primarily undergoes hydrolysis reactions. The AM ester group is hydrolyzed by intracellular esterases, converting the non-fluorescent dye into its fluorescent form. This reaction is crucial for the dye’s functionality as a calcium indicator .
Common Reagents and Conditions
Reagents: Intracellular esterases, water
Conditions: Physiological pH and temperature (37°C)
Major Products Formed
The major product formed from the hydrolysis of this compound is the fluorescent calcium indicator dye, which binds to calcium ions and exhibits increased fluorescence .
Applications De Recherche Scientifique
CalciOrange, AM is extensively used in various fields of scientific research:
Chemistry: Used to study calcium ion interactions and dynamics.
Biology: Employed in cell biology to measure intracellular calcium levels and monitor calcium signaling pathways.
Medicine: Utilized in pharmacological studies to investigate the effects of drugs on calcium signaling.
Industry: Applied in biotechnology for the development of calcium-sensitive assays and diagnostic tools
Mécanisme D'action
CalciOrange, AM exerts its effects by binding to calcium ions (Ca²⁺) within the cell. The binding of calcium ions to the dye results in a significant increase in fluorescence emission intensity. This fluorescence change allows researchers to monitor and quantify intracellular calcium levels. The molecular targets of this compound are the calcium ions themselves, and the primary pathway involved is the calcium signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcein AM: Another cell-permeant calcium indicator dye that is widely used for similar applications.
Fluo-4 AM: A highly sensitive calcium indicator dye with a different spectral profile.
Fura-2 AM: A ratiometric calcium indicator dye that allows for more precise quantification of calcium levels.
Uniqueness
CalciOrange, AM is unique due to its specific excitation and emission wavelengths (549/576 nm), which reduce interference from cellular autofluorescence and scattering backgrounds. This makes it particularly useful for imaging applications where high signal-to-noise ratios are essential .
Propriétés
Numéro CAS |
172646-19-4 |
|---|---|
Formule moléculaire |
C59H62N6O21S |
Poids moléculaire |
1223.22 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)




